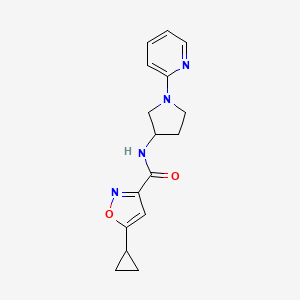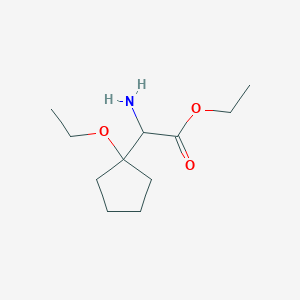![molecular formula C17H20N4O2S B2512094 2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-07-1](/img/structure/B2512094.png)
2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, also known as EMT, is a synthetic compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research on thiazolo[3,2-b]-1,2,4-triazole derivatives has identified compounds with significant anti-inflammatory activity. Among these, certain derivatives have shown prominent and consistent activity in pharmacological studies, suggesting their potential as anti-inflammatory agents. These compounds were generally safe at the tested dose levels, indicating a favorable therapeutic profile for inflammation-related conditions (Tozkoparan et al., 2000).
Antioxidative Stress
Another study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in the liver and brain of mice. Results demonstrated that certain condensed thiazolo-triazole compounds effectively ameliorated peroxidative injury, suggesting their utility in managing oxidative stress in an organ-selective manner (Aktay et al., 2005).
Antimicrobial Activity
Synthetic efforts have led to the creation of new 1,2,4-triazole derivatives with noteworthy antimicrobial activities. These derivatives, through a series of reactions involving ester ethoxycarbonylhydrazones and primary amines, have been found to possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Neurokinin-1 Receptor Antagonism
A particular study has identified a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound showcases the potential of thiazolo-triazole derivatives in the development of treatments for emesis (vomiting) and depressive disorders, offering a new avenue for clinical administration (Harrison et al., 2001).
Antimicrobial and Anti-cancer Properties
Further research into thiazole derivatives linked with the N-phenylmorpholine moiety has demonstrated both antimicrobial and anti-cancer activities. These studies indicate a promising direction for the use of these compounds in treating microbial infections and cancer, with certain derivatives showing remarkable efficacy against both microbes and cancer cells (Farghaly et al., 2020).
Propriétés
IUPAC Name |
2-ethyl-5-[morpholin-4-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-13-18-17-21(19-13)16(22)15(24-17)14(12-6-4-3-5-7-12)20-8-10-23-11-9-20/h3-7,14,22H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMMEUHDFIYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
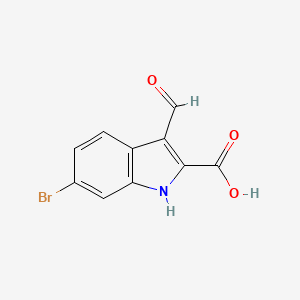

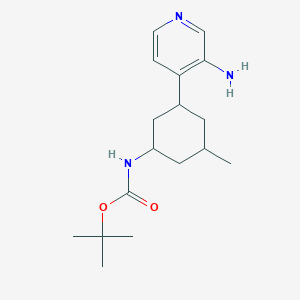
![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)
![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)
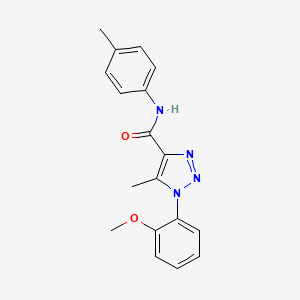

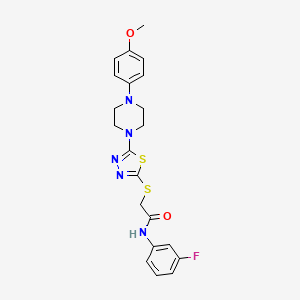
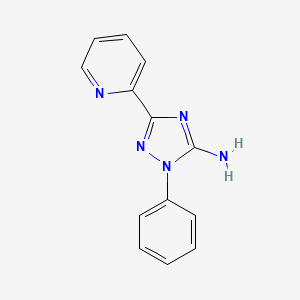
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)
